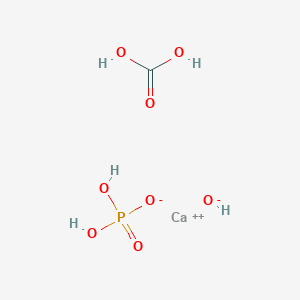
Calcium;carbonic acid;dihydrogen phosphate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” is a complex chemical entity that combines calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This compound is significant in various scientific and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of calcium hydroxide with carbonic acid and dihydrogen phosphate. One common method is the neutralization of calcium hydroxide with phosphoric acid, which precipitates the dihydrate form of the compound . The reaction can be represented as: [ \text{Ca(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate . This method ensures a consistent and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Double Displacement Reactions: For example, the reaction between calcium carbonate and phosphoric acid to form tricalcium phosphate, water, and carbon dioxide.
Neutralization Reactions: The reaction of carbonic acid with calcium hydroxide to form calcium carbonate and water.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, calcium hydroxide, and carbonic acid. The reactions typically occur under aqueous conditions and may require controlled temperatures to optimize yield and purity.
Major Products Formed
The major products formed from these reactions include calcium carbonate, tricalcium phosphate, and water. These products have significant industrial and scientific applications.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of this compound involves its ability to react with acids and bases, thereby neutralizing pH levels. In biological systems, it provides essential calcium and phosphate ions that support bone and teeth remineralization . The compound’s buffering capacity helps maintain acid-base homeostasis in various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Calcium Phosphate: A family of compounds containing calcium ions and phosphate anions.
Hydroxyapatite: A calcium phosphate compound that is the main mineral component of bone and teeth.
Calcium Carbonate: A common calcium compound used in various industrial and biological applications.
Uniqueness
The uniqueness of “Calcium;carbonic acid;dihydrogen phosphate;hydroxide” lies in its combined properties of calcium, carbonic acid, dihydrogen phosphate, and hydroxide ions. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in both scientific research and industrial processes.
Propiedades
Número CAS |
52110-76-6 |
|---|---|
Fórmula molecular |
CH5CaO8P |
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
calcium;carbonic acid;dihydrogen phosphate;hydroxide |
InChI |
InChI=1S/CH2O3.Ca.H3O4P.H2O/c2-1(3)4;;1-5(2,3)4;/h(H2,2,3,4);;(H3,1,2,3,4);1H2/q;+2;;/p-2 |
Clave InChI |
MVFHYFHDXXXRHM-UHFFFAOYSA-L |
SMILES canónico |
C(=O)(O)O.[OH-].OP(=O)(O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

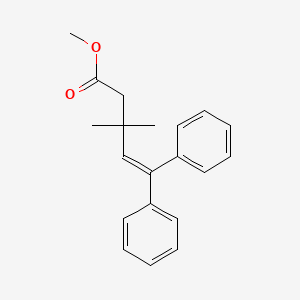

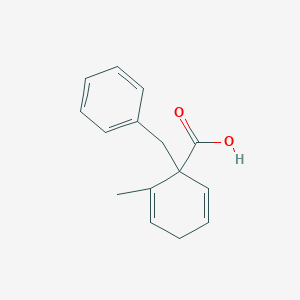
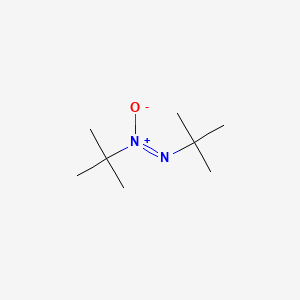
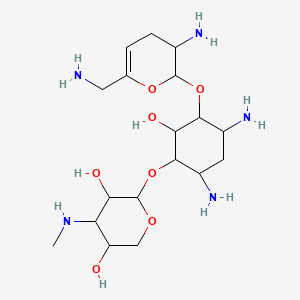
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)

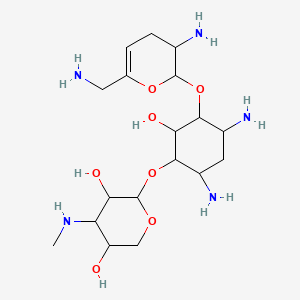
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)

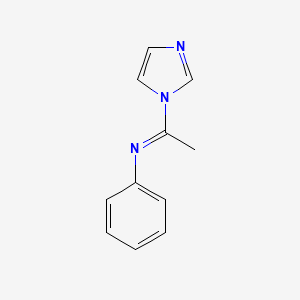
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
